molecular formula C10H13NO4 B13456876 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid

Cat. No.: B13456876
M. Wt: 211.21 g/mol
InChI Key: FVQFLPJDFYELRY-UHFFFAOYSA-N
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Description

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with an ethoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid typically involves the reaction of a pyrrole derivative with an ethoxy-oxoethyl reagent. One common method includes the use of ethyl bromoacetate and a pyrrole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethoxy-oxoethyl group to an ethyl group.

    Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrole ring may also interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-methoxyethoxy)ethoxy]acetic acid: Similar structure with a methoxyethoxy group instead of an ethoxy-oxoethyl group.

    2-[5-(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Contains a furan ring and a sulfanyl group.

    2-[5-(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: Contains a furan ring and a methylamino group.

Uniqueness

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid

InChI

InChI=1S/C10H13NO4/c1-2-15-10(14)6-8-4-3-7(11-8)5-9(12)13/h3-4,11H,2,5-6H2,1H3,(H,12,13)

InChI Key

FVQFLPJDFYELRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(N1)CC(=O)O

Origin of Product

United States

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